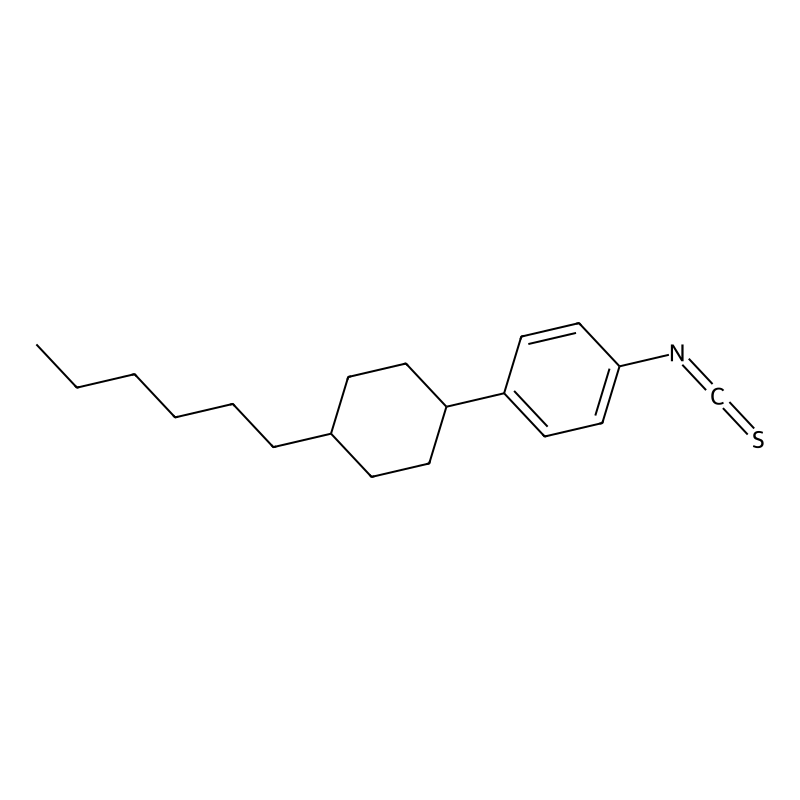

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nematic Liquid Crystal Phase

HTI exhibits a nematic phase, a specific type of liquid crystal phase where rod-shaped molecules tend to align along a preferred direction [, ]. This property allows researchers to study the behavior of oriented molecules within the nematic phase, which can provide insights into molecular interactions and self-assembly processes [].

Electro-optic Applications

HTI may be useful in studying electro-optic effects in liquid crystals. When an electric field is applied to a nematic liquid crystal, the director axis (the preferred direction of molecular alignment) can be reoriented. This phenomenon can be exploited in devices like liquid crystal displays and tunable filters [].

Material Science Research

HTI can serve as a model compound for studying the relationship between molecular structure and liquid crystal properties. By investigating how changes in the molecule's structure affect its phase behavior and other properties, researchers can gain valuable insights into the design of new liquid crystal materials with tailored properties for specific applications [].

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene is an organic compound with the molecular formula C₁₉H₂₇NS and a molecular weight of 301.49 g/mol. This compound features a unique structure that includes a hexyl group attached to a cyclohexane ring, along with an isothiocyanate functional group. It is classified as a liquid crystal, specifically in the nematic phase, which means it has properties that allow it to flow like a liquid while maintaining some degree of order typical of solids .

As mentioned earlier, the significance of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene lies in its potential application in liquid crystal research. In liquid crystals, elongated molecules can self-organize into specific ordered arrangements that exhibit properties between those of solids and liquids []. The specific mechanism by which this compound interacts with other molecules in a liquid crystal phase is not documented in the scientific literature readily available.

- Nucleophilic Addition: The isothiocyanate group can react with nucleophiles to form thioureas.

- Hydrolysis: In the presence of water, it can hydrolyze to produce corresponding amines and thiocyanate ions.

- Polymerization: Under certain conditions, this compound can be polymerized to form new materials with unique properties.

These reactions are significant for its applications in materials science and organic synthesis.

Several synthesis methods have been reported for 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene:

- Direct Synthesis: The compound can be synthesized through the reaction of 4-isothiocyanatobenzene with trans-4-hexylcyclohexanol under suitable conditions, typically involving coupling reactions.

- Modified Methods: Alternative methods may involve the use of catalysts or protective groups to enhance yield and selectivity during synthesis.

These methods are crucial for producing this compound in sufficient quantities for research and application purposes .

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene has several applications:

- Liquid Crystals: Due to its liquid crystal properties, it is used in display technologies.

- Materials Science: The compound's unique structural characteristics make it suitable for developing new materials with specialized thermal and optical properties.

- Biological Research: Its potential biological activity makes it a candidate for further research into therapeutic applications.

Interaction studies involving 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene focus on its behavior in different environments, particularly in liquid crystal phases. These studies examine how the compound interacts with other molecules, including solvents and biological targets. Understanding these interactions is vital for optimizing its applications in technology and medicine .

Several compounds share structural similarities with 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Isothiocyanatobenzene | Isothiocyanate | Simple structure; widely used in organic synthesis. |

| 1-(trans-4-Octylcyclohexyl)-4-isothiocyanatobenzene | Isothiocyanate | Longer alkyl chain; different phase behavior. |

| 1-(trans-4-Pentylcyclohexyl)-4-isothiocyanatobenzene | Isothiocyanate | Shorter alkyl chain; affects thermal properties. |

Uniqueness

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene stands out due to its specific combination of a medium-length alkyl chain and cyclohexane structure, which influences its liquid crystal behavior and potential biological activity. This makes it particularly interesting for applications requiring specific thermal and optical characteristics not found in simpler or longer-chain analogs .

The synthesis of 1-(trans-4-hexylcyclohexyl)-4-isothiocyanatobenzene relies fundamentally on the strategic functionalization of the cyclohexane ring system to establish the critical trans-stereochemistry and the hexyl chain positioning. Multiple approaches have been developed for the preparation of the core trans-4-hexylcyclohexyl framework that serves as the essential building block for this compound.

Hydrogenation-Based Approaches

The primary methodology for cyclohexane ring functionalization involves the catalytic hydrogenation of aromatic precursors. Specifically, the preparation of 4-alkylcyclohexanes can be achieved through the direct hydrogenation of 4-alkylacetophenones using rhodium-platinum catalyst systems (3:1 ratio) under elevated pressure conditions of 50-60 atmospheres at room temperature [1]. This process generates mixtures of acetylcyclohexanes which subsequently undergo oxidative treatment using Jones reagent to yield the desired stereoisomeric mixtures. The reaction conditions must be carefully controlled to prevent over-reduction and maintain the structural integrity of the alkyl substituents.

Alternative hydrogenation methodologies employ Raney nickel catalysts for the conversion of benzene derivatives to cyclohexane systems [2]. The industrial-scale production of cyclohexane itself utilizes this approach, where benzene undergoes hydrogenation in the presence of Raney nickel catalysts, producing cyclohexane with high efficiency. The reaction is highly exothermic with ΔH(500 K) = -216.37 kJ/mol, requiring careful temperature control to prevent unwanted side reactions [3].

Ring Formation Strategies

Advanced synthetic approaches for cyclohexane construction include the Robinson annulation methodology, which enables the formation of six-membered rings through the sequential combination of Michael addition and aldol condensation reactions [4]. This process utilizes ketone substrates and methyl vinyl ketone to generate α,β-unsaturated ketones within cyclohexane frameworks. The Robinson annulation has proven particularly valuable for creating fused ring systems and establishing multiple stereocenters simultaneously.

Contemporary methodologies have expanded to include iridium-catalyzed approaches for the stereoselective synthesis of functionalized cyclohexanes [5]. These processes operate through sequential hydrogen borrowing reactions, enabling direct access to multisubstituted cyclic products with high levels of stereocontrol. The methodology represents a novel (5 + 1) strategy that provides excellent stereochemical outcomes for the construction of the cyclohexane core.

Isothiocyanate Group Introduction Techniques

The incorporation of the isothiocyanate functional group represents a critical synthetic challenge requiring specialized methodologies to achieve high yields and purity. Multiple approaches have been developed for isothiocyanate formation, each offering distinct advantages depending on the substrate and reaction conditions.

Dithiocarbamate-Mediated Pathways

The most commonly employed methodology for isothiocyanate synthesis involves the formation and subsequent decomposition of dithiocarbamate salt intermediates [6]. The process begins with the treatment of 4-(trans-4-hexylcyclohexyl)aniline with carbon disulfide in the presence of a tertiary amine, typically triethylamine. This reaction generates crystalline triethylammonium dithiocarbamate intermediates which are subsequently isolated by filtration [7].

The decomposition of dithiocarbamate salts can be accomplished using various desulfurization agents. Sodium persulfate has emerged as an optimal reagent for this transformation, offering high yields, excellent functional group tolerance, and environmentally acceptable reaction conditions [6]. The reaction proceeds through a mechanism involving the oxidative removal of sulfur from the dithiocarbamate intermediate, generating the desired isothiocyanate product. Alternative desulfurization agents include hydrogen peroxide, which provides comparable yields with simple workup procedures [6].

Direct Thiophosgene Methodology

A more direct approach involves the treatment of aniline precursors with thiophosgene in organic solvent systems [7]. This methodology provides a one-step route to isothiocyanates but requires careful handling of the toxic thiophosgene reagent. The reaction is typically conducted in chloroform or benzene solutions with triethylamine as the base. The process yields isothiocyanates directly without the need for intermediate isolation, although purification may be more challenging compared to the two-step dithiocarbamate approach [8].

Alternative Synthetic Routes

Recent developments have introduced novel methodologies for isothiocyanate synthesis that avoid the use of carbon disulfide or thiophosgene. These include the use of 1,1'-thiocarbonyldiimidazole as a thiocarbonyl transfer reagent, which provides mild reaction conditions and excellent yields [8]. The transformation of hydroximoyl chlorides with thiourea represents another efficient approach, offering quantitative yields and simple workup procedures [6].

Microwave-assisted synthesis using Lawesson's reagent has been developed for the sulfurization of isocyanates to produce isothiocyanates [6]. This methodology provides extremely rapid reactions with completion in minutes, although yields may be more variable compared to traditional approaches.

Trans-Stereochemistry Control Mechanisms

The establishment and maintenance of trans-stereochemistry in the cyclohexyl system is crucial for the liquid crystalline properties of the final compound. Multiple strategies have been developed to ensure stereochemical control throughout the synthetic sequence.

Thermodynamic Equilibration

The most reliable approach for achieving trans-stereochemistry involves thermodynamic equilibration of stereoisomeric mixtures. Treatment of cis/trans mixtures of 4-alkylcyclohexane derivatives with sodium methoxide in refluxing methanol effectively converts the kinetic mixture to the thermodynamically favored trans-isomer [1]. This process typically provides trans-isomers in 74-78% yield through equilibration mechanisms that favor the more stable equatorial positioning of the alkyl substituent.

The equilibration process operates through reversible deprotonation at the alpha position to the carbonyl group, allowing for stereochemical inversion. The thermodynamic preference for the trans-configuration arises from the reduced steric interactions when both the phenyl and alkyl substituents adopt equatorial positions in the cyclohexane chair conformation [9].

Stereoselective Reduction Strategies

Alternative approaches for stereochemical control involve the use of stereoselective reduction methodologies. The Fürst-Plattner rule describes the stereoselective addition of nucleophiles to cyclohexene derivatives, providing trans-diaxial addition products that subsequently equilibrate to place substituents in equatorial positions [10]. This principle can be applied to control the stereochemical outcome in the synthesis of trans-4-substituted cyclohexane derivatives.

Biocatalytic Approaches

Recent developments have introduced biocatalytic methodologies for the production of trans-4-substituted cyclohexane derivatives [9]. Transaminase-catalyzed processes enable the selective conversion of cis/trans diastereomeric mixtures to the thermodynamically favored trans-diastereomer through dynamic isomerization mechanisms. These processes exploit the unique property that centers of pseudoasymmetry in 4-substituted cyclohexane systems behave as a single stereogenic unit.

Chromatographic Purification and Crystallization Optimization

The purification of 1-(trans-4-hexylcyclohexyl)-4-isothiocyanatobenzene requires specialized techniques to achieve the high purity levels necessary for liquid crystal applications. Multiple purification strategies have been developed to address the specific challenges associated with this compound class.

Column Chromatography Methods

Silica gel column chromatography represents the primary method for the purification of liquid crystal compounds [11]. The selection of appropriate stationary phases is critical for achieving optimal separation efficiency. Irregular silica gels with particle sizes of 40-63 μm provide excellent resolution for preparative applications [12]. The choice between irregular and spherical particles depends on the specific separation requirements, with spherical particles offering higher mechanical stability and improved flow characteristics [12].

For liquid crystal compounds, specialized considerations include the use of appropriate mobile phase systems that maintain the integrity of the mesogenic properties. Non-polar solvents such as hexane and toluene are commonly employed, often in combination with small amounts of more polar modifiers to achieve optimal separation [12]. The elution conditions must be carefully optimized to prevent decomposition of the isothiocyanate functional group while achieving adequate resolution.

Advanced Chromatographic Techniques

Convergence chromatography using supercritical carbon dioxide has emerged as an ideal alternative for the purification of liquid crystal intermediates [13]. This technique offers several advantages including reduced toxicity, decreased environmental impact, and improved separation efficiency. The use of carbon dioxide as the primary mobile phase with methanol co-solvents provides excellent separation of liquid crystal compounds while avoiding the high temperatures that can cause decomposition [13].

Liquid crystal compounds have also been utilized as stationary phases in gas chromatography, providing unique selectivity for the separation of structural isomers [14] [15]. Nematic phases demonstrate superior separation properties compared to smectic and cholesteric phases, with the ordered molecular structure enabling selective interactions with analytes based on molecular shape and polarity [15].

Crystallization Techniques

Recrystallization remains the most important method for achieving high purity in liquid crystal compounds [16]. The process involves dissolving the compound in an appropriate hot solvent, allowing controlled cooling to promote crystal formation, followed by filtration and washing with cold solvent to remove residual impurities [16]. For 1-(trans-4-hexylcyclohexyl)-4-isothiocyanatobenzene, ethanol has been identified as an effective recrystallization solvent [7].

The crystallization process must be carefully controlled to achieve optimal crystal size and purity. Slow cooling rates promote the formation of larger crystals that are easier to separate from impurities and provide better yields of pure material [16]. The use of seed crystals can initiate crystallization when spontaneous nucleation is slow, while scratching the container surface at the liquid-air interface can also promote crystal formation [16].

Specialized Purification Protocols

For liquid crystal materials requiring exceptionally high purity, multiple recrystallization cycles may be necessary. The selection of recrystallization solvents is crucial and should be based on the "like dissolves like" principle, with moderate polarity solvents typically providing optimal results for isothiocyanate-containing compounds [16]. The process can be enhanced through the use of mixed solvent systems or gradient cooling techniques to achieve maximum purification efficiency.

Phase Transition Temperatures and Enthalpies

1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene exhibits well-defined thermotropic liquid crystalline behavior with distinct phase transitions that have been comprehensively characterized through calorimetric and ultrasonic measurements. The compound demonstrates enantiotropic mesomorphism with a stable nematic phase at room temperature [1] [2].

The crystal-to-nematic transition occurs at 11.5°C, representing the melting point where the crystalline solid transforms directly into the nematic mesophase without an intermediate smectic phase [2]. This relatively low melting temperature is attributed to the presence of the highly polar isothiocyanate group and the flexible trans-4-hexylcyclohexyl substituent, which reduces intermolecular packing efficiency in the crystalline state [2].

The nematic-to-isotropic transition, commonly referred to as the clearing point, occurs at 42.5°C during heating cycles [1] [2]. This transition is characterized by a sharp endothermic peak with an enthalpy change of 0.14 J/g and a transition width of 0.8°C [2]. The relatively narrow transition width indicates a well-defined first-order phase transition with minimal thermal hysteresis. During cooling cycles, the isotropic-to-nematic transition occurs at 41.4°C with an enthalpy change of 0.15 J/g and a transition width of 0.9°C [2], demonstrating minimal supercooling behavior.

The enthalpy values associated with these transitions provide insight into the molecular ordering changes. The small enthalpy change (0.14-0.15 J/g) for the nematic-isotropic transition reflects the relatively weak intermolecular interactions and the modest degree of orientational order in the nematic phase [2]. These values are consistent with typical nematic liquid crystals containing phenylcyclohexane rigid cores [2].

Differential scanning calorimetry studies conducted at various scan rates (2.5-15.0°C/min) reveal that transition temperatures show systematic dependencies on heating rate, with nematic-isotropic transition temperatures increasing during heating cycles and decreasing during cooling cycles as scan rates increase [2]. This behavior is characteristic of kinetically controlled phase transitions and suggests that the true equilibrium transition temperatures would be obtained by extrapolation to zero scan rate [2].

Nematic-Isotropic Transition Kinetics

The kinetics of the nematic-isotropic phase transition in 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene exhibit complex behavior governed by order parameter fluctuations and molecular relaxation processes near the transition temperature. Ultrasonic absorption measurements provide detailed insights into the temporal dynamics of this transition [1] [3].

Temperature-dependent ultrasonic absorption measurements conducted over the frequency range of 3.2-100 MHz reveal anomalous behavior in the vicinity of the nematic-isotropic transition [3]. The absorption coefficient exhibits a sharp maximum at the transition temperature, with values increasing dramatically as the ultrasonic frequency decreases [3]. This frequency dependence indicates the presence of multiple relaxation processes operating on different timescales.

Analysis of the ultrasonic absorption data reveals two distinct relaxation processes in the nematic phase [3]. The process with the longer relaxation time (τ₁ ≈ 6.14 × 10⁻⁶ s) is directly connected to order parameter changes during the nematic-isotropic transition [3]. This relaxation process exhibits strong temperature dependence, with relaxation parameters varying as power functions of (Tc - T), where Tc is the transition temperature [3].

The second relaxation process, characterized by a shorter relaxation time (τ₂ ≈ 2.27 × 10⁻⁶ s), is attributed to isomeric transformations of the hexyl chain within the molecule [3]. This process shows minimal temperature dependence and appears to be independent of the phase transition, suggesting conformational flexibility of the aliphatic chain even in the ordered nematic phase [3].

The order parameter fluctuations follow critical behavior described by the relationship (Δρ)² ∼ (T - T*)⁻γ, where γ represents the critical exponent determining the growth of order fluctuations [1]. Experimental determination of γ from thermal expansion and adiabatic compressibility measurements yields values of approximately 0.90 ± 0.07, which is consistent with theoretical predictions and mean-field theory expectations [1].

The reaction enthalpy for the isomeric transformation process has been calculated as 3.9 kJ/mol for the forward reaction and 10.1 kJ/mol for the reverse reaction [3]. These values are comparable to those reported for similar phenylcyclohexane liquid crystals, confirming that the hexyl chain undergoes conformational changes even in the nematic phase [3].

Bulk Material Properties

Density and Viscosity Temperature Dependence

The density of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene exhibits characteristic temperature dependence that reflects the molecular ordering changes occurring during phase transitions. Precise density measurements have been conducted using oscillating U-tube densitometry with high accuracy (5×10⁻⁵ g/cm³) [1].

At 25°C, the density of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene is 0.977 g/mL [4], which is typical for liquid crystalline materials containing phenylcyclohexane cores. The density exhibits a characteristic inflection point at the nematic-isotropic transition temperature, indicating a discontinuous change in molecular packing density [1].

Temperature-dependent density measurements reveal linear behavior within individual phases, with the density decreasing monotonically with increasing temperature in both nematic and isotropic phases [1]. The thermal expansion behavior follows the relationship v = v₀(1 + αT(T - T₀)), where v is the specific volume, αT is the thermal expansion coefficient, and T₀ is the reference temperature [1].

The coefficient of thermal expansion exhibits critical behavior near the phase transition, following the power law relationship αT = α₀ + A(T - T*)⁻γ [1]. For the nematic phase, α₀ = (7.9 ± 0.7) × 10⁻⁴ K⁻¹, A = (4.2 ± 0.4) × 10⁻⁴, and γ = 0.90 ± 0.07 [1]. For the isotropic phase, α₀ = (7.8 ± 0.8) × 10⁻⁴ K⁻¹, A = (3.8 ± 0.3) × 10⁻⁴, and γ = 0.89 ± 0.07 [1].

The similarity of α₀ values for both phases indicates that the thermal expansion behavior far from the transition is comparable in nematic and isotropic states [1]. However, the critical amplitudes A show that order fluctuations influence thermal expansion nearly equally in both phases [1].

Viscosity measurements indicate that 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene possesses relatively low viscosity compared to other nematic liquid crystals [2]. This property is attributed to the presence of the cyclohexyl ring, which provides conformational flexibility, and the moderate molecular length that reduces intermolecular friction [2]. The low viscosity contributes to faster molecular reorientation dynamics and enhanced electro-optical response characteristics [2].

Refractive Index Anisotropy

The refractive index of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene at 20°C using the sodium D-line (589 nm) is 1.532 [4], which reflects the compound's optical anisotropy and molecular polarizability characteristics. This value represents the average refractive index and provides baseline optical properties for the material [4].

The molecular structure of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene, containing both aromatic benzene and alicyclic cyclohexyl rings, contributes to significant optical anisotropy. The extended conjugated system of the isothiocyanate-substituted benzene ring provides enhanced polarizability along the molecular long axis [5].

The optical anisotropy in nematic liquid crystals arises from the preferential orientation of molecules along the director axis, leading to different refractive indices for light polarized parallel (ne) and perpendicular (no) to the director [6]. While specific values for the extraordinary and ordinary refractive indices of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene are not explicitly reported in the available literature, the birefringence (Δn = ne - no) can be estimated to be positive based on the rod-like molecular structure [6].

Temperature-dependent refractive index measurements would be expected to show characteristic behavior near the nematic-isotropic transition, with the birefringence decreasing to zero at the clearing point as molecular orientational order is lost [6]. The optical anisotropy is directly related to the orientational order parameter through the relationship Δn = Δn₀ × S, where Δn₀ is the intrinsic birefringence and S is the scalar order parameter [6].

Dielectric Constant Measurements

Comprehensive dielectric characterization of 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene has been conducted using impedance analysis over the frequency range of 1 Hz to 10 MHz, with temperature control providing ±0.1°C accuracy [2]. The measurements were performed in both planar and homeotropic alignment configurations to determine the parallel and perpendicular components of the dielectric permittivity [2].

At 25°C and 10 kHz, the longitudinal component of relative permittivity (ε‖) is 10.8, while the transverse component (ε⊥) is 4.1 [2]. These values result in a dielectric anisotropy (Δε = ε‖ - ε⊥) of 6.7, indicating strong positive dielectric anisotropy [2]. The average permittivity (εav = (ε‖ + 2ε⊥)/3) is calculated as 6.32 [2].

The high positive dielectric anisotropy is attributed to the presence of the highly polar isothiocyanate group, which has a dipole moment of 3.5 D oriented along the molecular long axis [2]. This strong terminal dipole moment dominates the dielectric response and makes the material suitable for electro-optical applications requiring positive dielectric anisotropy [2].

Frequency-dependent dielectric measurements reveal relaxation behavior in the MHz frequency range for homeotropically aligned samples, corresponding to molecular rotation about the short molecular axis [2]. The relaxation frequency at 28°C is 3.05 MHz [2]. This relaxation process follows Debye-type behavior and is sensitive to molecular geometry and intermolecular interactions [2].

For planar-aligned samples, the permittivity remains nearly constant across the measured frequency range (1 kHz to 3 MHz), indicating that relaxation processes associated with rotation about the long molecular axis occur at frequencies above 10 MHz [2]. This behavior is expected based on the lower rotational inertia for rotation about the long axis compared to the short axis [2].

The dielectric behavior follows Maier-Meier theory for nematic liquid crystals, where the parallel and perpendicular components of permittivity are related to molecular dipole moments, polarizability anisotropy, and orientational order parameter [2]. The ratio Δε/ε⊥ = 1.64 is an important parameter for electro-optical applications, as it influences the steepness of transmission-voltage curves in display devices [2].

Temperature-dependent dielectric measurements show that both ε‖ and ε⊥ decrease with increasing temperature, reflecting the decreasing molecular density and orientational order [2]. The dielectric anisotropy also decreases with increasing temperature, approaching zero at the nematic-isotropic transition as the orientational order is lost [2].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant